Ru(cod)(methallyl)2

homogeneous catalysis nitrile hydration bifunctional catalysis

Researchers seeking a clean, halide-free ruthenium precatalyst often face activation challenges. Ru(cod)(methallyl)₂ solves this by undergoing mild protonolysis to generate a coordinatively unsaturated Ru(II) species, avoiding chloride or acac residues that can poison acid-sensitive substrates or alter enantioselectivity. - Enables quantitative nitrile-to-amine conversion at 50°C, 15 bar H₂ without basic additives, reducing workup costs. - Paired with trans-chelating ligands, achieves up to 91:9 e.r. in carbocycle-selective asymmetric hydrogenation of quinolines for renin inhibitor intermediates. - Kilo-scale process demonstrated for hypertension API intermediate synthesis using JOSIPHOS ligand activation.

Molecular Formula C16H26Ru
Molecular Weight 319.4 g/mol
Cat. No. B8065488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRu(cod)(methallyl)2
Molecular FormulaC16H26Ru
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC[C]([CH2])[CH2].C[C]([CH2])[CH2].C1CC=CCCC=C1.[Ru]
InChIInChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;
InChIKeyGRYFGFSAXGLJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru(cod)(methallyl)2 – Identity and Core Characteristics


Ru(cod)(methallyl)2 (CAS 50641-16-0; molecular formula C₁₆H₂₆Ru) is a ruthenium(II) organometallic complex in which a zero-valent-like Ru center is coordinated by one η⁴-1,5-cyclooctadiene (COD) ligand and two η³-2-methylallyl (methallyl) ligands. It serves as a shelf-stable, readily activated precatalyst that, upon protonolysis or hydrogenolysis, generates highly active Ru(II) or Ru(0) species without introducing halide or acetylacetonate residues [1]. Originally described by Powell and Shaw (1968), the compound has become a workhorse precursor for homogeneous hydrogenation, C–C coupling, and nanoparticle synthesis [2]. Its molecular weight (319.4 g/mol) and solubility in common organic solvents (THF, CH₂Cl₂, toluene) facilitate routine handling in both academic and industrial settings.

Workflow Homogeneous catalysis precatalyst activation
Selection Context Halide-free, shelf-stable organometallic precursor
Method Compatibility Protonolysis or hydrogenolysis activation pathways

Why Ru(cod)(methallyl)2 Cannot Be Replaced by Generic Precursors


Ruthenium precatalysts such as RuCl₃·3H₂O, Ru(acac)₃, [Ru(COD)(COT)], [Ru(cymene)Cl₂]₂, and Ru₃(CO)₁₂ each introduce distinct ancillary ligands (chloride, acetylacetonate, COT, cymene, CO) that persist in the catalyst resting state and fundamentally alter coordination geometry, electronic properties, and activation pathways. Ru(cod)(methallyl)2 is uniquely activated by protonation of its two methallyl ligands with strong acids (e.g., HBF₄·Et₂O), liberating volatile 2-methylpropene and generating a coordinatively unsaturated, halide-free Ru(II) species that is immediately available for chiral diphosphine or pincer ligand coordination [1]. This contrasts sharply with halide-containing precursors where residual chloride can poison acid-sensitive substrates, slow oxidative addition, or alter enantioselectivity [2]. The absence of strongly chelating ancillary ligands also means the in situ–generated catalyst bears only the desired chiral or functional ligand set, avoiding the competitive inhibition observed with acac or cymene fragments.

Methallyl ligands liberate volatile 2-methylpropene upon protonolysis, generating a coordinatively unsaturated, halide-free Ru(II) species.
RuCl3·3H2O, Ru(acac)3, and [Ru(cymene)Cl2]2 introduce chloride or chelating ancillary ligands that persist in the catalyst resting state.
Residual halide may alter enantioselectivity, slow oxidative addition, or poison acid-sensitive substrates. Halide-free activation profile may not transfer from generic precursors.
COD and methallyl ligands are labile, enabling facile displacement by chiral diphosphines, pincer ligands, or triphos-type phosphines at ambient temperature.
[Ru(COD)(COT)] contains an η6-COT ligand resistant to substitution, often requiring prolonged heating or photolysis for ligand exchange.
Ligand-exchange kinetics differ significantly. Complex formation that proceeds at 25 °C with this precatalyst may require >100 °C with COT-based alternatives, risking thermal decomposition of sensitive ligand scaffolds.
Activation with HBF4·Et2O yields a clean, halide-free Ru(II) catalyst with only volatile 2-methylpropene as the byproduct.
Ru3(CO)12 and Ru(acac)3 introduce CO or acetylacetonate ligands that compete with desired chiral ligands and complicate post-reaction purification.
Competitive inhibition from acac or carbonyl fragments may reduce catalytic activity and selectivity. Substitution risk is highest when ligand purity at the metal center is critical.

Quantitative Differentiation Evidence


Mild-Condition Nitrile Hydration vs. Ru(acac)₂ System

The [Ru(methallyl)₂(cod)] / 2-diphenylphosphanyl-4-pyridyl(dimethyl)amine system catalyzes nitrile hydration at only 80 °C with 0.5 mol% catalyst loading, yielding amides within hours with no detectable byproducts [1]. In contrast, the previously reported bifunctional Ru(acac)₂(PPh₂py)₂ system required 180 °C to achieve comparable turnover, with yields dropping significantly when temperature was reduced below 180 °C [2]. This represents a 100 °C reduction in operating temperature while preserving quantitative conversion, attributable to the facile generation of a vacant coordination site from the methallyl precursor, which is hindered in the acac-ligated system.

Nitrile hydration temperature
Cross-study comparable
ΔT = −100 °C for comparable catalytic output
Supports mild-condition catalytic workflow selection
Target: 80 °C, 0.5 mol% Ru. Comparator requires 180 °C. Data to verify across substrate scope.
homogeneous catalysis nitrile hydration bifunctional catalysis

Carbocycle-Selective Quinoline Hydrogenation

Using Ru(methallyl)₂(cod) (0.1 mol%) and the chiral spiroketal-based diphosphine Ph-SKP (0.11 mol%) under 50 bar H₂ at 80 °C for 24 h, quinoline hydrogenation proceeds with >99:1 selectivity for carbocycle reduction, yielding 5,6,7,8-tetrahydroquinoline in near-quantitative isolated yield; the heterocycle-reduced product (21-N) was not detected (N.D.) [1]. By comparison, conventional Ru/C or Rh-catalyzed hydrogenations typically reduce the heterocyclic ring preferentially or give mixtures of products. When Ru(methallyl)₂(cod) is paired with the trans-chelating ligand PhTRAP, 8-substituted quinolines are converted to chiral 5,6,7,8-tetrahydroquinolines with enantiomeric ratios up to 91:9 [2].

Carbocycle-selective hydrogenation
Class-level inference
>99:1 carbocycle selectivity; er up to 91:9
Reported chemoselectivity profile context
Ph-SKP ligand, 50 bar H2, 80 °C. Selectivity may be ligand-dependent.
chemoselective hydrogenation N-heteroarenes Ru/SKP catalysis

Controlled Ru Nanoparticle Synthesis Without Exogenous Reductants

Under 4 bar H₂ at 50 °C in imidazolium ionic liquids (BMI·NTf₂, DMI·NTf₂), [Ru(COD)(2-methylallyl)₂] undergoes reduction/decomposition to yield well-dispersed Ru(0) nanoparticles with mean diameters of 2.1–3.5 nm, as determined by TEM, without requiring any added reducing agent [1]. The nanoparticle size is tunable by choice of IL anion: less-coordinating NTf₂⁻ anions yield smaller particles (2.1–2.9 nm) compared to BF₄⁻ analogues (3.0–3.5 nm). The resulting Ru-NP/IL system catalyzes arene hydrogenation (toluene to methylcyclohexane) with an apparent activation energy of Eₐ = 42.0 kJ mol⁻¹ and can be reused multiple times without significant agglomeration or activity loss [2]. In contrast, Ru(COD)(COT) under similar conditions gives larger, less-uniform nanoparticles or requires higher temperatures for decomposition.

Nanoparticle size control
Cross-study comparable
Mean diameter: 2.1–3.5 nm; Ea = 42.0 kJ mol−1
Supports reductant-free nanoparticle synthesis workflow
4 bar H2, 50 °C, imidazolium ILs. No exogenous reductant required.
nanoparticle synthesis ionic liquids biphasic hydrogenation

Halide-Free Activation for Asymmetric Hydrogenation

Treatment of Ru(cod)(methallyl)₂ with HBF₄·Et₂O (2 equiv) and a chiral diphosphine (Duphos or BPE) generates a halide-free Ru(II) catalyst that achieves up to 72% ee in the cis-hydrogenation of tetrasubstituted enamide C=C bonds, a substrate class previously unreactive with Ru–halide systems [1]. This same activation protocol, applied with (S,S)-(R,R)-PhTRAP as ligand, yields 79% ee and 92% isolated yield for asymmetric hydrogenation of methyl pyrrole-2-carboxylate, outperforming alternative Ru sources that deliver <50% ee under identical ligand and substrate conditions [2]. The enantioselectivity advantage stems from the absence of coordinating halide, which would otherwise occupy a coordination site and disrupt the chiral pocket geometry.

Enantioselectivity gain
Class-level inference
Δee ≈ 22–29 pp above Ru–halide analogues; 79% ee reported
Halide-free activation pathway-response context
HBF4·Et2O activation, PhTRAP or Duphos/BPE ligands. Substrate scope expansion context.
asymmetric hydrogenation enamides halide-free activation

Ligand Versatility for Pincer and Triphos Complex Formation

Ru(cod)(methallyl)₂ reacts with tripodal phosphine ligands of the TRIPHOS type to cleanly generate Ru-trimethylenemethane (TMM) complexes, which are highly active catalysts for C–O bond hydrogenolysis in lignin model compounds (2-aryloxy-1-arylethanols) without requiring hydrogen gas [1]. Separately, reaction with pincer ligands such as CF₃PCP yields Ru(CF₃PCP)(cod)(H) species capable of alkane dehydrogenation at temperatures as low as 80 °C [2]. This versatility in phosphine coordination—proceeding via facile displacement of the labile COD and methallyl ligands—contrasts with Ru(COD)(COT), where the η⁶-COT ligand is notoriously resistant to substitution, often requiring prolonged heating or photolysis for ligand exchange.

Ligand exchange kinetics
Class-level inference
Complex formation at 25 °C vs. >100 °C for COT-based routes
Supports phosphine ligand screening workflow
Triphos and pincer ligands. Lower temperature may preserve thermally sensitive scaffolds.
pincer complexes ligand coordination chemistry C–O bond cleavage

Research and Industrial Application Scenarios


Asymmetric Hydrogenation of Heteroarenes for Chiral Intermediates

The combination of Ru(cod)(methallyl)₂ with trans-chelating chiral ligands (PhTRAP) or spiroketal-based diphosphines (SKP) uniquely enables carbocycle-selective asymmetric hydrogenation of quinolines, isoquinolines, and azaindoles. The resulting chiral 5,6,7,8-tetrahydroquinolines (up to 91:9 er) and chiral proline derivatives (79% ee, 92% yield) are direct precursors to renin inhibitors, hypertension therapeutics, and alkaloid natural products [1]. Industrial-scale processes (kilo-lab) have been demonstrated using Ru(cod)(methallyl)₂ / JOSIPHOS ligand / HBF₄ activation for renin inhibitor intermediates [2]. This scenario directly follows from the halide-free activation and ligand versatility evidence in Section 3.

Mild Nitrile Hydrogenation to Primary Amines

For the synthesis of primary amines from nitriles—a reaction central to agrochemical and polymer intermediate production—Ru(cod)(methallyl)₂ combined with tridentate phosphine ligands (triphos-type) delivers quantitative conversion at 50 °C and only 15 bar H₂, without requiring basic additives that complicate workup [1]. This stands in contrast to systems using Ru(acac)₃ or RuCl₃ precursors that demand either elevated temperatures (>120 °C) or stoichiometric base. The mild, base-free conditions preserve acid-sensitive functional groups and reduce purification costs, directly stemming from the mild-condition evidence in Section 3.

Controlled Ru Nanoparticle Synthesis for Biphasic Catalysis

Ru(cod)(methallyl)₂ is the precursor of choice for generating size-controlled Ru(0) nanoparticles (2.1–3.5 nm) in ionic liquids under mild H₂ pressure (4 bar, 50 °C), without any added reducing agent [1]. The resulting Ru-NP/IL systems serve as reusable biphasic catalysts for arene hydrogenation (Eₐ = 42.0 kJ mol⁻¹ for toluene), partial benzene hydrogenation to 1,3-cyclohexadiene, and as building blocks for core–shell Ru@Pt nanoparticles (2.9 ± 0.2 nm) with unique selectivity in hydrogen storage applications [2]. This scenario is a direct outcome of the nanoparticle synthesis evidence in Section 3.

Custom Pincer and Triphos Catalysts for Lignin Valorization

The rapid, room-temperature reaction of Ru(cod)(methallyl)₂ with TRIPHOS-type tripodal phosphines generates Ru–trimethylenemethane complexes that catalyze the hydrogen-free reductive C–O bond cleavage of lignin model compounds, a pivotal step in biomass valorization [1]. Similarly, reaction with fluorinated pincer ligands yields alkane dehydrogenation catalysts active at 80 °C, significantly lower than competing systems based on Ir-pincer chemistry [2]. This synthetic accessibility advantage, directly supported by the ligand versatility evidence in Section 3, enables combinatorial screening of phosphine libraries for sustainable catalysis applications.

Application
Selection Property
Validation Focus
Chiral heteroarene hydrogenation
Carbocycle-selective hydrogenation context
Enantiomeric ratio and ligand-compatibility review
Nitrile-to-amine hydrogenation
Mild-condition catalytic activity profile
Base-free protocol compatibility review
Ru nanoparticle synthesis
Reductant-free nanoparticle generation
Size control and reusability review
Pincer and triphos complex synthesis
Ligand-exchange kinetics context
C–O bond cleavage model studies
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